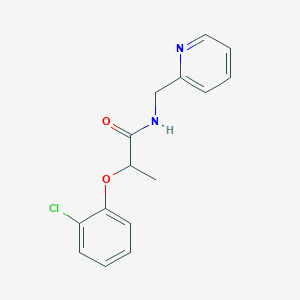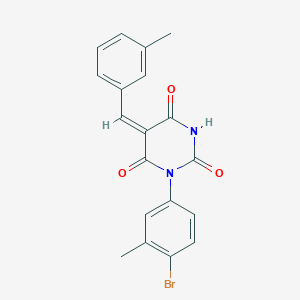
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide, also known as PPMP, is a chemical compound that belongs to the class of amides. It has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide inhibits the activity of sphingosine kinase 1, which is involved in the production of sphingosine-1-phosphate (S1P). S1P is a signaling molecule that regulates cell growth and survival. By inhibiting the activity of sphingosine kinase 1, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide reduces the production of S1P, which leads to the induction of cell death in cancer cells and the reduction of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain in Alzheimer's disease. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has been shown to be effective in reducing the growth of tumors in animal models, making it a promising candidate for cancer therapy. However, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis and inflammatory bowel disease. Another direction is to develop more potent analogs of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide that have improved solubility and bioavailability. Furthermore, the mechanism of action of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide needs to be further elucidated to fully understand its effects on cell growth and survival. Overall, the study of 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has the potential to lead to the development of novel therapeutics for various diseases.
Synthesis Methods
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide can be synthesized by the reaction of 2-chlorophenol with 2-pyridinemethanamine followed by the reaction with 2-chloro-N-(propan-2-yl)acetamide. The final compound is purified by column chromatography.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of sphingosine kinase 1, which is involved in the regulation of cell growth and survival. 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to induce cell death in cancer cells and reduce the growth of tumors in animal models. In Alzheimer's disease, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain. In diabetes, 2-(2-chlorophenoxy)-N-(2-pyridinylmethyl)propanamide has been found to improve insulin sensitivity and glucose tolerance.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-8-3-2-7-13(14)16)15(19)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEONOGZSDESDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B6044689.png)
![4-{1-[4-(hydroxymethyl)phenyl]-1H-imidazol-2-yl}-2,6-dimethylphenol](/img/structure/B6044702.png)
![7-(4-fluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044709.png)
![N'-(1H-indol-3-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6044713.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B6044719.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6044728.png)
![2-[1-butyl-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazol-5-yl]-4-nitrophenol](/img/structure/B6044730.png)
![1-sec-butyl-5-(difluoromethyl)-7-(1-ethyl-1H-pyrazol-4-yl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044734.png)
![5,5-dimethyl-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6044742.png)
![5-methyl-3H-pyrimido[4',5':3,4]pyrazolo[1,5-a]benzimidazol-4(5H)-one](/img/structure/B6044744.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6044757.png)
